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Compound of Interest

Compound Name: 1,3,5-Trimethylcyclohexane

Cat. No.: B158894

This guide provides a comprehensive comparison of the spectroscopic data for 1,3,5-
trimethylcyclohexane against its structural isomers, 1,1,3-trimethylcyclohexane and 1,2,4-
trimethylcyclohexane. The data presented is cross-referenced with established databases such
as the National Institute of Standards and Technology (NIST) WebBook, PubChem, and the
Spectral Database for Organic Compounds (SDBS), offering researchers, scientists, and drug
development professionals a reliable resource for compound identification and
characterization.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from Mass Spectrometry (MS), 13C
Nuclear Magnetic Resonance (NMR), *H NMR, and Infrared (IR) spectroscopy for 1,3,5-
trimethylcyclohexane and its selected isomers.

Mass Spectrometry Data

Table 1: Key Mass Spectrometry Fragments (m/z) and Relative Intensities.
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Relative Relative Relative Molecul
Compo Fragme . Fragme . Fragme .
Intensit Intensit Intensit ar lon
und ntl nt 2 nt3 (mi2)
m/z
(m/z) o (m/z) o (m/z) o
1,3,5-
Trimethy
111 100 69 85 83 70 126
Icyclohe
xane
1,1,3-
Trimethyl
111 100 69 60 55 55 126
cyclohex
ane
| 1,2,4-Trimethylcyclohexane | 111 | 100 | 69 | 75| 83 | 65| 126 |
3C NMR Chemical Shift Data
Table 2: 13C NMR Chemical Shifts (6, ppm) in CDCls.
Methyl
Compo
Ci C2 C3 C4 C5 Cé6 Carbon
und
s
cis-
1,3,5-
Trimethy 33.1 44.2 33.1 44.2 33.1 44.2 23.2
Icyclohe
xane
1,1,3-
23.2,
Trimethyl
31.0 49.9 32.2 35.8 42.1 31.0 28.8,
cyclohex 336

ane

| 1,2,4-Trimethylcyclohexane | 31.8 | 34.9 | 35.2 | 32.1]|49.6 | 29.8 | 20.3, 20.6, 22.8 |
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'H NMR Chemical Shift Data
Table 3: *H NMR Chemical Shifts (8, ppm) in CDCls.

Compound -CH- (ring) -CHz2- (ring) -CHs

1,3,5-

Trimethylcyclohexan  1.20-1.40 (m) 0.60-1.10 (m) 0.85 (d, J=6.5 Hz)

e

1,1,3- 0.86 (s), 0.88 (d,
1.30-1.60 (m) 0.90-1.25 (m)

Trimethylcyclohexane

J=6.4 Hz)

| 1,2,4-Trimethylcyclohexane | 1.25-1.65 (m) | 0.75-1.20 (m) | 0.82-0.90 (m) |

Infrared (IR) Spectroscopy Data

Table 4: Key Infrared Absorption Bands (cm~1).

C-H Stretch

Compound -CHz2- Bend -CHs Bend
(alkane)

1,3,5-

Trimethylcyclohexan  2850-2960 ~1465 ~1375

e

1,1,3-
2860-2955 ~1460 ~1365

Trimethylcyclohexane

| 1,2,4-Trimethylcyclohexane | 2870-2960 | ~1455 | ~1380 |

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the

spectroscopic data presented.

Gas Chromatography-Mass Spectrometry (GC-MS)
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A sample is introduced into a gas chromatograph, where it is vaporized and separated into its
components based on their boiling points and interactions with a stationary phase within a
capillary column. The separated components then enter a mass spectrometer, where they are
ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a
mass spectrum for each component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCIs) and
placed in an NMR tube. The sample is then subjected to a strong magnetic field and irradiated
with radiofrequency pulses. The absorption of energy by the atomic nuclei is detected and
plotted as a function of frequency, producing an NMR spectrum. For 33C NMR, proton
decoupling is typically used to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

A beam of infrared radiation is passed through the sample. The molecules in the sample
absorb radiation at specific frequencies corresponding to their vibrational modes. The
transmitted radiation is measured by a detector, and a Fourier transform is applied to the signal
to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus
wavenumber.

Data Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimentally
obtained spectroscopic data with established chemical databases for compound identification
and verification.
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Workflow for Spectroscopic Data Cross-Referencing
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Caption: A flowchart of the process for identifying a chemical compound by comparing its
experimental spectroscopic data with entries in major chemical databases.

 To cite this document: BenchChem. [Spectroscopic Profile of 1,3,5-Trimethylcyclohexane: A
Comparative Analysis with Isomeric Alternatives]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b158894+#cross-referencing-
spectroscopic-data-of-1-3-5-trimethylcyclohexane-with-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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